4-Methoxy-3-phenylbenzoic acid

Übersicht

Beschreibung

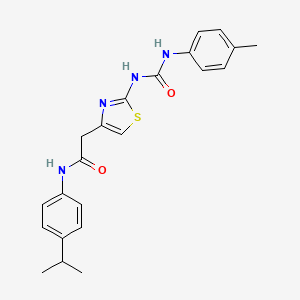

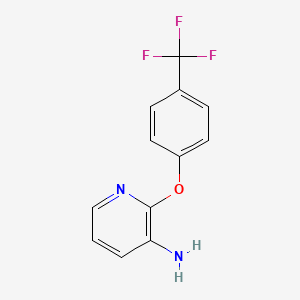

4-Methoxy-3-phenylbenzoic acid is a compound with the molecular formula C14H12O3 . It is a derivative of benzoic acid, which is characterized by the presence of a carboxylic acid group (-COOH) and a phenyl group attached to the benzene ring .

Synthesis Analysis

The synthesis of 4-Methoxy-3-phenylbenzoic acid can be achieved through various methods. One such method involves the conversion of 4-methoxybenzoic acid via Fischer’s esterification to 4-methoxybenzoate which undergoes hydrazinolysis. The corresponding hydrazide is then cyclized with phenyl isothiocyanate via 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide; an intermediate to 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-thiol .Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-phenylbenzoic acid consists of a benzene ring with a methoxy group (-OCH3) and a phenyl group attached to it. The carboxylic acid group (-COOH) is also attached to the benzene ring .Physical And Chemical Properties Analysis

4-Methoxy-3-phenylbenzoic acid is a powder with a melting point of 215-218 degrees Celsius . It has a molecular weight of 228.24 g/mol . The compound has a topological polar surface area of 46.5 Ų and a complexity of 258 .Wissenschaftliche Forschungsanwendungen

Life Science Applications

4-Methoxy-3-phenylbenzoic acid: plays a significant role in life sciences, particularly in the study of enzyme reactions and biological pathways. It is used as a substrate or inhibitor in enzymatic assays to understand the mechanism of action of enzymes like cytochrome P450 monooxygenases . This compound helps in elucidating the metabolic pathways involved in the biotransformation of various substances within living organisms.

Material Science Applications

In material science, 4-Methoxy-3-phenylbenzoic acid is utilized for the synthesis of complex organic molecules that can serve as intermediates for the development of new materials . Its chemical structure allows for modifications that can lead to the creation of polymers with specific properties, such as increased durability or enhanced electrical conductivity.

Chemical Synthesis

This compound is a valuable building block in chemical synthesis. It is involved in the preparation of various aromatic compounds and can undergo reactions such as esterification and alkylation, which are fundamental in the synthesis of pharmaceuticals and agrochemicals . Its methoxy group in particular makes it a versatile reagent for introducing methoxyphenyl motifs into target molecules.

Chromatography

4-Methoxy-3-phenylbenzoic acid: is used as a standard in chromatographic methods to identify and quantify similar compounds in complex mixtures . Its distinct retention time and spectral properties make it an excellent reference for calibrating instruments and validating analytical methods.

Analytical Science

In analytical science, this compound is often used as a reference or calibration standard in various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) . It helps in the accurate determination of the concentration of analytes in samples and in the structural elucidation of organic compounds.

Pharmacological Research

The pharmacological properties of 4-Methoxy-3-phenylbenzoic acid derivatives are explored for their potential therapeutic applications. Studies have shown that certain derivatives exhibit activities such as PPARγ agonism, which could be beneficial in treating conditions like diabetes .

Environmental Monitoring

Derivatives of 4-Methoxy-3-phenylbenzoic acid are used as biomarkers for monitoring environmental exposure to certain chemicals, such as pyrethroids . These derivatives can be detected in biological samples, providing insights into the extent of exposure and potential health risks.

Safety and Hazards

Eigenschaften

IUPAC Name |

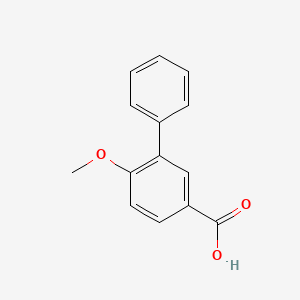

4-methoxy-3-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-8-7-11(14(15)16)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWRCHINGJTIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-phenylbenzoic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]propanamide](/img/structure/B2876794.png)

![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2876795.png)

![2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide](/img/structure/B2876801.png)

![8-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/no-structure.png)

![3-benzyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876804.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2876805.png)

![7-Fluoro-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2876806.png)